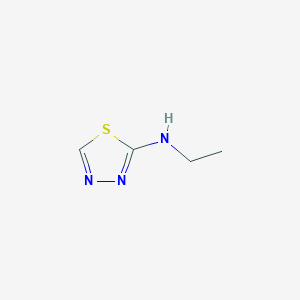

N-Ethyl-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINNQKFNRKECFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884587 | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-68-8 | |

| Record name | N-Ethyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13275-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EATDA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical and Biological Properties of N-Ethyl-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous pharmacologically active compounds. Its unique structural and electronic properties have made it a "privileged structure" in medicinal chemistry, conferring a broad spectrum of biological activities. This technical guide provides a comprehensive overview of a specific derivative, N-Ethyl-1,3,4-thiadiazol-2-amine (CAS No. 13275-68-8). We will delve into its fundamental physicochemical properties, spectroscopic profile, synthesis, and analytical characterization. Furthermore, this guide explores the broader biological context of the 2-amino-1,3,4-thiadiazole class, offering insights into the potential applications and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a small molecule characterized by a central five-membered 1,3,4-thiadiazole ring, substituted with an ethylamino group at the C2 position. This seemingly simple structure holds significant potential for chemical modification and biological interaction.

Key Identifiers

A summary of the essential identification and core physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 13275-68-8 | [1] |

| Molecular Formula | C₄H₇N₃S | [1] |

| Molecular Weight | 129.18 g/mol | [1][2] |

| Canonical SMILES | CCNC1=NN=CS1 | [1][2] |

| Monoisotopic Mass | 129.03607 Da | [2] |

| Predicted XLogP3-AA | 1.1 | [2] |

Structural Considerations: Tautomerism

A critical aspect for researchers to consider is the potential for tautomerism in 2-amino-1,3,4-thiadiazole systems. The exocyclic amine can exist in equilibrium with its imine tautomer. This equilibrium can be influenced by the solvent, pH, and the nature of substituents. Understanding this dynamic is crucial as the dominant tautomeric form dictates the molecule's hydrogen bonding capabilities, receptor-binding interactions, and overall pharmacokinetic profile.

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound requires a multi-faceted spectroscopic approach. Below are the expected characteristic signals based on analyses of structurally similar compounds.[3][4][5]

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, with coupling between them. A broad singlet corresponding to the amine proton (-NH) would also be present. The proton on the thiadiazole ring (C5-H) would appear as a singlet in the aromatic region.

-

¹³C NMR: Characteristic peaks would include those for the two carbons of the ethyl group, and two distinct signals for the C2 and C5 carbons of the thiadiazole ring, which appear in the range of 148-169 ppm.[3][4]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (around 3200-3400 cm⁻¹), C-H stretching for the aliphatic ethyl group (around 2850-2960 cm⁻¹), and a characteristic C=N stretching vibration for the thiadiazole ring (around 1590–1636 cm⁻¹).[3][5] The C-S-C stretching of the thiadiazole moiety is typically observed in the 812-854 cm⁻¹ range.[3]

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 129, corresponding to the molecular weight of the compound.

Synthesis and Analytical Characterization

The synthesis of 2-amino-1,3,4-thiadiazole derivatives is well-established, typically involving the cyclization of a thiosemicarbazide precursor.[6][7][8]

General Synthesis Workflow

The most common and direct route involves the acid-catalyzed cyclodehydration of an appropriately substituted thiosemicarbazide. For this compound, the precursor would be 4-ethylthiosemicarbazide, which is reacted with a one-carbon source like formic acid, often in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphate ester (PPE).[6][8]

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via Phosphorous Oxychloride

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylthiosemicarbazide (1.0 eq).

-

Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask under cooling in an ice bath.

-

Cyclization: After the addition is complete, add formic acid (1.2 eq) dropwise. The mixture is then heated to 80-90 °C and refluxed for 1-2 hours, monitoring the reaction by TLC.[6]

-

Quenching & Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then slowly neutralized to a pH of ~8 with a concentrated base solution (e.g., 50% NaOH), causing the product to precipitate.[6]

-

Isolation & Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol: Analytical Purity Assessment by HPLC

Disclaimer: This is a general method and may require optimization for specific equipment and purity requirements.

-

Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram.

Caption: Workflow for assessing the purity of the synthesized compound via HPLC.

Biological Context and Potential Applications

While specific biological data for this compound is sparse in publicly available literature, the 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in drug discovery, exhibiting a vast range of pharmacological activities.[9][10][11]

Established Activities of the 1,3,4-Thiadiazole Scaffold

Derivatives of this heterocyclic system have been extensively reported to possess a wide array of biological effects, including:

-

Antimicrobial Activity: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][12][13]

-

Antiviral Activity: The scaffold is considered a promising starting point for developing agents against various viruses, including HIV-1.[10]

-

Anticancer Activity: Numerous 1,3,4-thiadiazole compounds have demonstrated significant cytotoxic properties against various human cancer cell lines.[6][14][15]

-

Enzyme Inhibition: The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized into derivatives that are potent inhibitors of inosine 5'-monophosphate (IMP) dehydrogenase, a key enzyme in purine biosynthesis and a target for cancer therapy.[16]

-

Other Activities: The scaffold has also been associated with anti-inflammatory, anticonvulsant, and diuretic properties.[11][17]

The N-ethyl substitution on the 2-amino group modifies the lipophilicity and steric profile of the molecule compared to the unsubstituted parent, which can significantly influence its pharmacokinetic properties and target-binding affinity.

Potential Mechanism of Action

Based on studies of the parent compound, a likely mechanism of action for this compound involves its intracellular conversion into active metabolites. One proposed pathway is the formation of a mononucleotide analog that competitively inhibits IMP dehydrogenase, thereby depleting the guanine nucleotide pool necessary for DNA and RNA synthesis and ultimately arresting cell proliferation.[16]

Caption: A potential mechanism of action for this compound.

Conclusion

This compound is a derivative of the pharmacologically significant 1,3,4-thiadiazole family. While its individual properties are not extensively documented, its structural relationship to a wide range of biologically active compounds makes it a molecule of high interest for further research. Its straightforward synthesis and the well-established biological potential of its core scaffold provide a solid foundation for its use as a building block in drug design or as a candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. This guide serves as a foundational resource for researchers embarking on studies involving this versatile compound.

References

- Blaja, V. et al. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress.

- Guzik, P. et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. National Center for Biotechnology Information.

- Blaja, V. et al. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Center for Biotechnology Information.

- Guzik, P. et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.

- Thirunarayanan, G. & Gopalakrishnan, M. (n.d.). IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines. ResearchGate.

- (n.d.). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Semantic Scholar.

- Sleptsova, O. et al. (n.d.). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate.

- (n.d.). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Taylor & Francis Online.

- (n.d.). This compound | CAS 13275-68-8. Matrix Fine Chemicals.

- Nelson, J. A. et al. (1976). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed.

- (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. PubChem.

- Shivakumara, N. & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science.

- Hryhoriv, O. et al. (n.d.). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate.

- Çavuş, M. S. & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.

- Abdel Rahman, D. E. & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica.

- (n.d.). 1,3,4-thiadiazol-2-amine, n-ethyl- (C4H7N3S). PubChemLite.

- Barboiu, M. et al. (1996). 1,3,4-Thiadiazole Derivatives. Part 91. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole. National Center for Biotechnology Information.

- Mădălina, C. et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.

- (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

- Kokovina, T. S. et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Bohrium.

- (n.d.). 1,3,4-Thiadiazol-2-amine. PubChem.

- Shivakumara, N. & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate.

- Sławiński, J. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI.

- (n.d.). Frangulin B. National Center for Biotechnology Information.

Sources

- 1. This compound | CAS 13275-68-8 [matrix-fine-chemicals.com]

- 2. PubChemLite - 1,3,4-thiadiazol-2-amine, n-ethyl- (C4H7N3S) [pubchemlite.lcsb.uni.lu]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

N-Ethyl-1,3,4-thiadiazol-2-amine chemical structure and IUPAC name

An In-Depth Technical Guide to N-Ethyl-1,3,4-thiadiazol-2-amine: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and drug development community. The 1,3,4-thiadiazole core is a privileged pharmacophore, recognized for its diverse biological activities and its role as a bioisostere of pyrimidine. This document delves into the precise chemical structure and nomenclature of the title compound, offers a detailed, field-proven synthetic protocol with mechanistic insights, and explores its potential applications in medicinal chemistry. Designed for researchers and drug development professionals, this guide synthesizes foundational knowledge with practical, actionable information, grounding all technical claims in authoritative references.

Chemical Identity and Structure Elucidation

A precise understanding of a molecule's structure is the cornerstone of all subsequent chemical and biological investigation. This section defines the identity of this compound through its formal nomenclature, unique identifiers, and physicochemical properties.

IUPAC Nomenclature and Identification

The compound is systematically named according to IUPAC conventions, which clarifies the connectivity of its constituent atoms.

Molecular Structure

The structure consists of a five-membered aromatic 1,3,4-thiadiazole ring, which is substituted at the 2-position with an ethylamino group. The SMILES notation for this molecule is CCNC1=NN=CS1.[1][4]

Caption: General workflow for the one-pot synthesis of the target compound.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a practical methodology for laboratory-scale synthesis.

Materials:

-

N-Ethylthiosemicarbazide

-

Formic Acid (≥95%)

-

Polyphosphate Ester (PPE)

-

Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-ethylthiosemicarbazide (1 equivalent) in chloroform.

-

Reagent Addition: To the stirred solution, add formic acid (1.1 equivalents). This forms the initial salt. Causality: Using a slight excess of formic acid ensures complete reaction of the starting thiosemicarbazide.

-

Cyclization: Carefully add polyphosphate ester (PPE) to the mixture. Causality: PPE acts as a powerful dehydrating agent, driving the cyclization to form the thiadiazole ring. It is preferred for its mild conditions compared to other acid chlorides. [5]4. Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with chloroform. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Proposed Reaction Mechanism

The reaction is believed to proceed through a three-step sequence: [5]1. Salt Formation: The basic N-ethylthiosemicarbazide reacts with formic acid to form a salt. 2. Dehydration to Intermediate: Under the influence of PPE, the salt undergoes dehydration to form an acylthiosemicarbazide intermediate. 3. Cyclodehydration: A second intramolecular dehydration (cyclodehydration) occurs, where the sulfur atom attacks the carbonyl carbon, leading to the formation of the stable aromatic 1,3,4-thiadiazole ring.

Applications and Future Directions in Drug Discovery

This compound is not just a standalone molecule but also a valuable building block for creating more complex and targeted therapeutic agents.

Potential as an Anticancer Agent

Given the established anticancer activity of numerous 2-amino-1,3,4-thiadiazole derivatives, this compound represents a promising lead structure. [6][7]The ethyl group provides a moderate level of lipophilicity that can be optimized for specific biological targets. Future research should focus on screening this compound against various cancer cell lines, such as breast (MCF-7, MDA-MB-231), lung (A549), and pancreatic cancer cell lines, where other thiadiazoles have shown efficacy. [6][7]

Role as a Synthetic Intermediate

The secondary amine group is a versatile chemical handle for further modification. It can readily undergo reactions such as:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to produce amides and sulfonamides, respectively.

-

Alkylation: Further alkylation to generate tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which are themselves a class of biologically active compounds. [8] These derivatization strategies allow for the creation of large chemical libraries for high-throughput screening, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a well-defined chemical entity built upon the pharmacologically significant 1,3,4-thiadiazole scaffold. Its clear chemical structure, accessible synthesis, and the proven therapeutic potential of its molecular class make it a compound of high interest for researchers in medicinal chemistry and drug discovery. Its utility as both a potential bioactive agent and a versatile synthetic intermediate ensures its continued relevance in the development of novel therapeutics.

References

- 1,3,4-Thiadiazol-2-amine, N-ethyl- - Substance Details - SRS | US EPA. [Link]

- 1,3,4-thiadiazol-2-amine, n-ethyl- (C4H7N3S) - PubChemLite. [Link]

- 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem. [Link]

- A novel approach to the synthesis of 1,3,4-thiadiazole-2-amine deriv

- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity - Der Pharma Chemica. [Link]

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - NIH. [Link]

- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv

- 1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909 - PubChem. [Link]

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchG

- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]

- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC - NIH. [Link]

- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews. [Link]

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. [Link]

Sources

- 1. This compound | CAS 13275-68-8 [matrix-fine-chemicals.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 13275-68-8|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 1,3,4-thiadiazol-2-amine, n-ethyl- (C4H7N3S) [pubchemlite.lcsb.uni.lu]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 8. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3,4-Thiadiazole Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the biological significance of the 1,3,4-thiadiazole ring, delving into its diverse pharmacological applications, underlying mechanisms of action, and the structure-activity relationships that govern its therapeutic potential. We will dissect its role in the development of novel anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis of a representative 1,3,4-thiadiazole derivative and for the evaluation of its biological activity, empowering researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors.

Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom.[1] Its planar and aromatic nature, coupled with the presence of electronegative heteroatoms, imparts unique physicochemical properties that make it an attractive pharmacophore in drug design.[1] The ability of the 1,3,4-thiadiazole nucleus to act as a bioisostere of other key structures, such as the pyrimidine ring, allows its derivatives to interact with a wide array of biological targets, including enzymes and receptors, often with high affinity and specificity.[2] This inherent versatility has led to the development of a multitude of 1,3,4-thiadiazole-containing compounds with a wide range of therapeutic applications.

The Pharmacological Orchestra: A Symphony of Biological Activities

The true significance of the 1,3,4-thiadiazole ring lies in the diverse and potent biological responses elicited by its derivatives. This section will explore the key therapeutic areas where this scaffold has made a significant impact.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1]

-

Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] Notably, 1,3,4-thiadiazole derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][4] By blocking the ATP-binding site of VEGFR-2, these compounds can effectively stifle the tumor's blood supply.[3]

-

Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is a critical component of the cellular cytoskeleton and is essential for cell division. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin subunits and inhibiting their polymerization.[1][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5]

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly CA IX and XII, are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. 1,3,4-thiadiazole-based sulfonamides are potent inhibitors of these tumor-associated CAs.[6][7]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[1] This can involve the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a 1,3,4-thiadiazole derivative.

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,3,4-thiadiazole derivative.

Antimicrobial Activity: Combating Pathogenic Threats

The 1,3,4-thiadiazole scaffold is a recurring motif in a variety of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9] The precise mechanisms of antimicrobial action can vary depending on the specific derivative, but several key strategies have been identified. The ability of the thiadiazole ring to act as a bioisostere for pyrimidine suggests that some derivatives may interfere with nucleic acid synthesis, a fundamental process for microbial replication.[2] Other proposed mechanisms include the inhibition of essential microbial enzymes and the disruption of cell wall integrity.[8] The structural versatility of the 1,3,4-thiadiazole ring allows for the fine-tuning of its antimicrobial spectrum and potency, making it a valuable template for the development of new anti-infective drugs to combat the growing challenge of antimicrobial resistance.[10]

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain 1,3,4-thiadiazole derivatives have demonstrated significant anticonvulsant properties, offering potential for the treatment of epilepsy.[11][12] A key mechanism underlying this activity is the modulation of the GABAergic system.[11][12] Specifically, these compounds can enhance the activity of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12] By potentiating GABAergic inhibition, these derivatives can reduce neuronal hyperexcitability and suppress seizure activity.[11][12]

Other Notable Biological Activities

The therapeutic potential of the 1,3,4-thiadiazole ring extends beyond the aforementioned activities. Derivatives have also been investigated for their:

-

Anti-inflammatory activity: Modulating inflammatory pathways.

-

Antiviral activity: Inhibiting viral replication.

-

Antidiabetic activity: Influencing glucose metabolism.

This wide range of biological activities underscores the remarkable versatility of the 1,3,4-thiadiazole scaffold in medicinal chemistry.

From Bench to Biological Insight: Experimental Protocols

To facilitate further research and development in this promising area, this section provides detailed, step-by-step protocols for the synthesis of a representative 2,5-disubstituted 1,3,4-thiadiazole and for the evaluation of its anticancer and antimicrobial activities.

Synthesis of a 2,5-Disubstituted 1,3,4-Thiadiazole Derivative

This protocol describes a common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from an acyl hydrazide and an alkyl 2-(methylthio)-2-thioxoacetate.[13][14]

Materials:

-

Alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol)

-

Acyl hydrazide (1.0 mmol)

-

p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

-

Water (2 mL)

-

Ethyl acetate

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

TLC plates and developing chamber

-

Standard laboratory glassware

Procedure:

-

To a solution of the alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and the acyl hydrazide (1.0 mmol) in water (2 mL) in a round-bottom flask, add p-TSA (0.1 mmol).

-

Stir the reaction mixture magnetically at 80 °C for 3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with distilled water.

-

Separate the organic and aqueous layers using a separatory funnel.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 2,5-disubstituted-1,3,4-thiadiazole.

The following diagram illustrates the general synthetic workflow.

Sources

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4‐Thiadiazole Derivatives as VEGFR‐2 Inhibitors and Its Molecular Insight for Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 4. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 12. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

introduction to the synthesis of 2-amino-1,3,4-thiadiazoles

An In-depth Technical Guide to the Synthesis of 2-amino-1,3,4-thiadiazoles

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole ring is a quintessential "privileged scaffold" in medicinal chemistry. Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug design is a testament to its remarkable physicochemical properties and biological promiscuity.[1][2] This five-membered heterocyclic system, characterized by the -N=C-S- moiety, is present in a range of clinically significant drugs, including the carbonic anhydrase inhibitor Acetazolamide, the antimicrobial Cefazolin, and the antitrypanosomal agent Megazol.[2] Its value lies in its ability to act as a hydrogen bond donor and acceptor, its rigid, planar structure which aids in receptor binding, and its metabolic stability.

This guide provides an in-depth exploration of the core synthetic strategies for constructing the 2-amino-1,3,4-thiadiazole nucleus. We will move beyond simple procedural outlines to dissect the underlying mechanisms, providing the causal reasoning behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals who seek not only to synthesize these compounds but to understand the foundational principles that govern their formation.

Chapter 1: Foundational Strategies: The Cyclization of Thiosemicarbazide Derivatives

The most prevalent and versatile approach to the 2-amino-1,3,4-thiadiazole core involves the intramolecular cyclization of thiosemicarbazide or its derivatives.[3][4] This strategy is powerful due to the ready availability of starting materials and the thermodynamic favorability of forming the stable aromatic thiadiazole ring. The specific outcome of the reaction is dictated by the choice of starting material and, most critically, the cyclizing agent and reaction conditions.

Below is a high-level overview of the primary synthetic pathways originating from thiosemicarbazide.

Caption: Core synthetic pathways to 2-amino-1,3,4-thiadiazoles.

Acid-Catalyzed Cyclodehydration of Acylthiosemicarbazides

This is arguably the most fundamental method for preparing 5-substituted-2-amino-1,3,4-thiadiazoles. The reaction proceeds in two conceptual stages: first, the acylation of thiosemicarbazide with a carboxylic acid (or its more reactive derivative, like an acyl chloride) to form an acylthiosemicarbazide intermediate. Second, the intramolecular cyclization of this intermediate under acidic conditions, which promotes dehydration.[4]

Causality Behind the Method: The choice of a strong acid (e.g., concentrated H₂SO₄, polyphosphoric acid (PPA), or POCl₃) is critical.[4][5][6] The acid acts as a catalyst by protonating the carbonyl oxygen of the acyl group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The sulfur atom of the thiocarbonyl group, being a soft nucleophile, then attacks this activated carbon. The subsequent elimination of a water molecule drives the reaction towards the formation of the stable, aromatic thiadiazole ring. The medium's acidity is a key determinant; in alkaline conditions, the same acylthiosemicarbazide precursor often cyclizes to form a 1,2,4-triazole derivative instead.[5][7]

Mechanism of Acid-Catalyzed Cyclization

Caption: Mechanism of acid-catalyzed cyclodehydration.

Field-Proven Protocol: One-Pot Synthesis using Polyphosphate Ester (PPE)

This protocol, adapted from established methods, offers a safer and more efficient alternative to corrosive reagents like POCl₃.[6] PPE acts as both the acidic catalyst and the dehydrating agent.

Objective: To synthesize 5-phenyl-1,3,4-thiadiazol-2-amine from benzoic acid and thiosemicarbazide.

Materials:

-

Benzoic Acid (5 mmol, 610 mg)

-

Thiosemicarbazide (5 mmol, 456 mg)

-

Polyphosphate Ester (PPE) (20 g)

-

Chloroform (30 mL)

-

Saturated Sodium Bicarbonate solution

-

Ethanol for recrystallization

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add polyphosphate ester (20 g) and chloroform (30 mL).

-

Heating: Begin stirring and heat the mixture to 60 °C to ensure the PPE is a mobile liquid.

-

Reagent Addition: To the hot solution, add benzoic acid (5 mmol) and thiosemicarbazide (5 mmol).

-

Reaction: Increase the temperature to maintain a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Ethyl Acetate:Hexane 1:1). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the acid. Caution: Vigorous gas evolution (CO₂) will occur.

-

Isolation: Stir the neutralized mixture for 30 minutes. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine as a white crystalline solid.

Oxidative Cyclization of Thiosemicarbazones

An alternative powerful strategy involves the oxidative cyclization of thiosemicarbazones, which are readily prepared by condensing an aldehyde with thiosemicarbazide.[8] This method is particularly useful for synthesizing 5-substituted-2-amino-1,3,4-thiadiazoles where the substituent is derived from an aldehyde.

Causality Behind the Method: Unlike acid-catalyzed dehydration, this pathway does not involve the elimination of water. Instead, an oxidizing agent is used to facilitate the removal of two hydrogen atoms, leading to the formation of the C-S bond and subsequent aromatization. Common oxidizing agents include iron(III) chloride (FeCl₃), copper(II) salts, and iodine (I₂).[8][9][10][11] The mechanism is believed to involve the formation of a radical or a metal-complex intermediate which facilitates the ring closure. This method provides a direct route from easily accessible aldehydes.

Mechanism of Oxidative Cyclization

Caption: Generalized mechanism of oxidative cyclization.

Field-Proven Protocol: Iodine-Mediated Oxidative Cyclization

This protocol demonstrates a transition-metal-free method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles from the corresponding thiosemicarbazones.[8][12]

Objective: To synthesize 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

Part A: Synthesis of the Thiosemicarbazone Intermediate

-

Dissolution: Dissolve 4-chlorobenzaldehyde (10 mmol, 1.41 g) in 30 mL of ethanol in a 100 mL flask.

-

Addition: Add thiosemicarbazide (10 mmol, 0.92 g) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Stir the mixture at room temperature. A precipitate usually forms within 30-60 minutes. Continue stirring for 2 hours to ensure complete reaction.

-

Isolation: Collect the white precipitate (the thiosemicarbazone) by vacuum filtration, wash with cold ethanol, and dry. This intermediate is often pure enough for the next step.

Part B: Oxidative Cyclization

-

Suspension: Suspend the dried thiosemicarbazone (5 mmol) from Part A in 25 mL of ethanol.

-

Oxidant Addition: Add Iodine (I₂) (5 mmol, 1.27 g) and anhydrous sodium bicarbonate (NaHCO₃) (15 mmol, 1.26 g) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour it into a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the brown color will disappear).

-

Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash extensively with water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize from a suitable solvent like ethanol or DMF/water to obtain the pure product.

Chapter 2: Comparative Analysis of Cyclization Reagents

The choice of cyclizing agent is a critical parameter that influences yield, purity, and reaction conditions. While strong mineral acids are traditional, modern reagents offer milder conditions and improved safety profiles.

| Reagent/System | Typical Conditions | Advantages | Disadvantages | Reference |

| Conc. H₂SO₄ | 0-25 °C, neat | Inexpensive, powerful dehydrating agent | Highly corrosive, harsh conditions, potential for charring | [5][13] |

| POCl₃ | Reflux | Effective for a wide range of substrates | Highly toxic and corrosive, moisture sensitive | [6] |

| Polyphosphoric Acid (PPA) | 80-120 °C | Good yields, acts as both solvent and catalyst | Viscous, difficult to stir, challenging work-up | [4][6] |

| Polyphosphate Ester (PPE) | 60-85 °C in Chloroform | Milder conditions, good yields, safer alternative | Requires preparation or commercial sourcing | [6] |

| EDC·HCl / p-TsCl | Room temp to 60 °C | Very mild conditions, regioselective control possible | More expensive reagents | [14][15] |

| Iodine (I₂) / NaHCO₃ | Reflux in Ethanol | Transition-metal-free, scalable, good yields | Requires pre-formed thiosemicarbazone | [8][12] |

Conclusion

The synthesis of 2-amino-1,3,4-thiadiazoles is dominated by robust and adaptable cyclization strategies starting from thiosemicarbazide and its derivatives. The primary divergence lies in the choice between acid-catalyzed cyclodehydration of acylthiosemicarbazides and the oxidative cyclization of thiosemicarbazones. As demonstrated, the selection of the cyclizing agent is paramount and allows the chemist to tailor the reaction conditions—from harsh, traditional acids to milder, modern reagents like PPE or iodine—to suit the substrate and desired outcome. A thorough understanding of the underlying mechanisms provides the logical framework necessary for troubleshooting, optimization, and the rational design of novel derivatives for applications in drug discovery and materials science.

References

- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31. [Link]

- de Oliveira, C. S., Lacerda, R. G., & de Lima, G. M. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules, 26(20), 6286. [Link]

- Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2003). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. Pharmazie, 58(6), 367-71. [Link]

- Sunitha, K., Nair, S., & Palanisamy, P. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Azo-Imine Compounds. Asian Journal of Chemistry. [Link]

- Lo Meo, P., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc. [Link]

- Chapleo, C. B., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. [Link]

- Unknown. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

- Yang, S.-J., et al. (2018). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]

- Serban, G., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. [Link]

- Ayazbekov, A. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceutical Chemistry Journal. [Link]

- Gómez-Saiz, P., et al. (2019). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones.

- Dobosz, M., Pitucha, M., & Wujec, M. (1996). The reactions of cyclization of thiosemicarbazide derivatives to 1,2,4-triazole or 1,3,4-thiadiazole.

- Taliani, S., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]

- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]

- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Taylor & Francis Online. [Link]

- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

- Tahtaci, H., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

- Unknown. (n.d.). Reaction scope of cyclization of the thiosemicarbazide.

- Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions.

- Al-Sultani, A. H. H. (2016). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Applicable Chemistry. [Link]

- Unknown. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. [Link]

- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. [Link]

- Al-Juboori, A. M., & Al-Obaidi, A. A. J. (2019). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

- Al-Mousawi, S. M., et al. (2010). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules. [Link]

- Aljamali, N. M., et al. (2020). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2.

- Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry. [Link]

- Tomi, I. H. R., et al. (2015). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. [Link]

- Chem Help ASAP. (2020).

- Tran, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iris.unipa.it [iris.unipa.it]

- 12. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to N-Ethyl-1,3,4-thiadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This five-membered heterocycle, a bioisostere of pyrimidine, is integral to numerous therapeutic agents. Its unique electronic properties, including its mesoionic character, facilitate membrane permeability and target engagement, rendering it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific derivative, N-Ethyl-1,3,4-thiadiazol-2-amine, for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, physicochemical properties, and the broader therapeutic landscape of the 2-amino-1,3,4-thiadiazole class of compounds.

Core Molecular Attributes

This compound is a derivative of the 2-amino-1,3,4-thiadiazole core, featuring an ethyl group substitution on the amino moiety. This modification influences the compound's lipophilicity and hydrogen bonding capacity, which can in turn modulate its pharmacokinetic and pharmacodynamic properties.

| Identifier | Value | Source |

| Molecular Formula | C4H7N3S | [1], [2] |

| Molecular Weight | 129.18 g/mol | [2] |

| CAS Number | 13275-68-8 | [1], [2] |

| IUPAC Name | This compound | [1], [2] |

| SMILES | CCNC1=NN=CS1 | [2] |

| Predicted XlogP | 1.1 | [3] |

Synthesis of the 2-Amino-1,3,4-thiadiazole Core

Caption: General synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol is adapted from a general method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives and can be modified for the synthesis of this compound by using an appropriate N-ethylated thiosemicarbazide precursor.

Materials:

-

Substituted Carboxylic Acid (5 mmol)

-

Thiosemicarbazide (5 mmol)

-

Polyphosphate Ester (PPE) (20 g)

-

Chloroform (30 mL)

-

Sodium Bicarbonate (NaHCO₃)

-

Distilled Water

Procedure:

-

To a hot (60 °C) solution of the carboxylic acid in a mixture of polyphosphate ester and chloroform, add thiosemicarbazide.

-

Reflux the reaction mixture for 10 hours.

-

After cooling, add 15 mL of distilled water to the mixture.

-

Neutralize the residual PPE with sodium bicarbonate.

-

The resulting precipitate can be filtered and purified by recrystallization.

For the synthesis of this compound, one would start with N-ethylthiosemicarbazide and an appropriate carboxylic acid that would yield a hydrogen at the 5-position of the thiadiazole ring after cyclization and subsequent decarboxylation if necessary.

Spectroscopic and Physicochemical Properties

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the general characteristics of 2-amino-1,3,4-thiadiazole derivatives, the following spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a proton on the thiadiazole ring, and a broad singlet for the amine proton.

-

¹³C NMR: Resonances for the two carbons of the thiadiazole ring, typically in the range of 150-170 ppm, and signals for the ethyl group carbons.[6][7]

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.[8][9]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (129.18 m/z).[4]

The 2-Amino-1,3,4-Thiadiazole Scaffold in Drug Development

The 2-amino-1,3,4-thiadiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The presence of the =N-C-S moiety is believed to be crucial for its pharmacological effects.

Caption: Diverse biological activities of the 2-amino-1,3,4-thiadiazole scaffold.

Anticancer Activity

Numerous derivatives of 2-amino-1,3,4-thiadiazole have demonstrated potent anticancer activity. For instance, some substituted imidazo[2,1-b]-1,3,4-thiadiazoles have shown significant cytotoxicity against non-small cell lung cancer cell lines.[10] The proposed mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression.

Antimicrobial Properties

The 2-amino-1,3,4-thiadiazole scaffold is a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens. The reactivity of the amine group allows for the synthesis of a wide array of derivatives with modulated antimicrobial efficacy.

Conclusion

This compound, with a molecular formula of C4H7N3S and a molecular weight of 129.18 g/mol , is a member of the pharmacologically significant 2-amino-1,3,4-thiadiazole class of compounds. While specific experimental data for this particular derivative is limited in the public domain, the broader family of 2-amino-1,3,4-thiadiazoles has been extensively studied, revealing a wide range of therapeutic potential, particularly in the areas of oncology and infectious diseases. Further research into the specific biological activities and structure-activity relationships of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery programs.

References

- This compound | CAS 13275-68-8. Matrix Fine Chemicals.

- 1,3,4-Thiadiazol-2-amine, N-ethyl-. Substance Details - SRS | US EPA.

- This compound PDF. Matrix Fine Chemicals.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Semantic Scholar.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.

- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica.

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Growing Science.

- Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... ResearchGate.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Bohrium.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.

- Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate.

- 2-Amino-5-ethyl-1,3,4-thiadiazole. PubChem.

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Center for Biotechnology Information.

- 1,3,4-thiadiazol-2-amine, n-ethyl-. PubChem.

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate.

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.

- Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. Royal Society of Chemistry.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

- BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

- 1. 13275-68-8 | this compound - AiFChem [aifchem.com]

- 2. This compound | CAS 13275-68-8 [matrix-fine-chemicals.com]

- 3. PubChemLite - 1,3,4-thiadiazol-2-amine, n-ethyl- (C4H7N3S) [pubchemlite.lcsb.uni.lu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Solubility of N-Ethyl-1,3,4-thiadiazol-2-amine in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Understanding the solubility of this compound is a critical first step in drug discovery and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability.[3][4][5][6] This document outlines the theoretical principles governing its solubility, provides detailed, field-tested protocols for both qualitative and quantitative solubility determination, and presents an expected solubility profile in a range of common laboratory solvents. The methodologies are designed to be robust and self-validating, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

This compound (CAS 13275-68-8) belongs to the 1,3,4-thiadiazole class of heterocyclic compounds.[7] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][8] For any compound to be pharmacologically effective, it must first be soluble in a delivery vehicle and subsequently in biological fluids to reach its target site.[3][4][6] Poor aqueous solubility is a leading cause of failure for new chemical entities (NCEs) in the development pipeline.[6][9]

Therefore, a thorough characterization of the solubility of this compound across a spectrum of solvents is not merely an academic exercise. It is a foundational dataset that enables:

-

Rational Solvent Selection: Choosing appropriate solvents for synthesis, purification (e.g., crystallization), and analytical characterization.

-

Formulation Development: Identifying suitable solvent systems for creating stable stock solutions for in vitro and in vivo testing.

-

Prediction of Bioavailability: Early-stage assessment of a compound's potential for oral absorption.[4][9]

This guide provides the theoretical framework and practical methodologies to empower researchers to confidently assess and utilize the solubility properties of this important molecule.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound dictates its interactions with various solvents.

-

Molecular Formula: C₄H₇N₃S[7]

-

Molecular Weight: 129.18 g/mol [7]

-

Key Structural Features:

-

1,3,4-Thiadiazole Ring: A polar heterocyclic core containing nitrogen and sulfur atoms, capable of acting as hydrogen bond acceptors.

-

Secondary Amine (-NH-): A key functional group that can act as both a hydrogen bond donor and acceptor.

-

Ethyl Group (-CH₂CH₃): A non-polar, hydrophobic moiety.

-

Predicted Behavior (The "Like Dissolves Like" Principle): The principle that "like dissolves like" is the cornerstone of solubility prediction.[10] The polarity and hydrogen bonding capability of this compound suggest a nuanced solubility profile. The polar thiadiazole ring and the amine group will favor interactions with polar solvents, while the ethyl group will contribute to solubility in less polar environments.[1]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the amine group to form hydrogen bonds should promote solubility in these solvents.[1] However, the overall hydrophobicity of the molecule may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, making them strong candidates for dissolving the compound. Many 1,3,4-thiadiazole derivatives are known to be soluble in DMSO and DMF.[11]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents, as they cannot effectively solvate the polar regions of the molecule.

The diagram below illustrates the relationship between the compound's structural features and its expected solubility.

Caption: Predicted solubility based on molecular properties.

Experimental Protocols for Solubility Determination

Reliable solubility data is generated through systematic experimentation. The following protocols describe a qualitative screening method for rapid assessment and a more rigorous quantitative method for precise measurement.

Protocol 1: Qualitative Solubility Screening

This method provides a rapid, semi-quantitative assessment of solubility in a range of solvents, which is invaluable for initial screening.

Objective: To classify the compound as "Soluble," "Sparingly Soluble," or "Insoluble" in various solvents at ambient temperature.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, DMSO, Toluene, Hexane)

-

Small vials or test tubes (e.g., 1.5 mL or 4 mL)

-

Microbalance

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Weigh approximately 2-5 mg of this compound directly into a clean, dry vial. Record the exact mass.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.[10]

-

Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a dark background.

-

Documentation: Record the observation for each solvent. If the compound was soluble, the result can be expressed as >4-10 mg/mL (depending on the initial mass).

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[8][13] It measures the saturation concentration of a compound in a solvent at a specific temperature after a state of equilibrium has been reached.

Objective: To determine the precise equilibrium solubility (e.g., in mg/mL or µg/mL) of the compound.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or glass tubes with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pipettes and volumetric flasks

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker (e.g., 25 °C). Shake the mixture at a moderate speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the minimum time to equilibrium.[13]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to sediment.[13]

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean analysis vial. This step is critical to remove all undissolved micro-particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

The workflow for this quantitative determination is visualized below.

Caption: Workflow for the Isothermal Shake-Flask Method.

Expected Solubility Profile

While experimental determination is essential, a predicted solubility profile based on the compound's structure and data from similar molecules provides a useful starting point. The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Use |

| Water | Polar Protic | Sparingly Soluble | Biological assays, aqueous reactions |

| Ethanol | Polar Protic | Soluble | Crystallization, stock solutions, reactions |

| Methanol | Polar Protic | Soluble | General purpose reaction and analysis solvent |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | High concentration stock solutions for assays |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Reaction solvent for polar compounds |

| Acetonitrile | Polar Aprotic | Soluble | HPLC mobile phase, reaction solvent |

| Acetone | Polar Aprotic | Soluble | General purpose solvent, washing glassware |

| Dichloromethane (DCM) | Moderately Polar | Sparingly Soluble | Extractions, organic synthesis |

| Toluene | Non-Polar | Insoluble | Non-polar reaction medium |

| n-Hexane | Non-Polar | Insoluble | Anti-solvent for crystallization, chromatography |

Note: This table is predictive. Actual quantitative values must be determined experimentally using a method like the Shake-Flask protocol.

Conclusion and Practical Implications

The solubility of this compound is a fundamental physicochemical property that dictates its utility in research and development. This guide has established the theoretical basis for its solubility and provided robust, step-by-step protocols for its experimental determination. The predicted profile suggests high solubility in polar aprotic solvents like DMSO and good solubility in alcohols, with limited solubility in water and non-polar hydrocarbons.

For drug development professionals, this information is key. The high solubility in DMSO is ideal for preparing concentrated stock solutions for high-throughput screening. The solubility in ethanol suggests it may be a good candidate for crystallization-based purification. The limited aqueous solubility, while a potential challenge for oral bioavailability, is a critical parameter that must be quantified early to inform formulation strategies, such as the use of co-solvents or other solubility enhancement techniques.[3][6] By following the outlined protocols, researchers can generate the high-quality data needed to make informed decisions and advance their projects efficiently.

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.

- Vertex AI Search. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Vertex AI Search. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE.

- Vertex AI Search. (n.d.). High-accuracy water solubility determination using logK - KREATiS.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- Brittain, H. G. (2014). Principles of Solubility. ResearchGate.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 13275-68-8.

- PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = /.

- ResearchGate. (2025, August 5). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution | Request PDF.

- BLDpharm. (n.d.). 13275-68-8|this compound.

- Solubility of Things. (n.d.). 1,3,4-thiadiazol-2-amine | Solubility of Things.

- PubChemLite. (n.d.). 1,3,4-thiadiazol-2-amine, n-ethyl- (C4H7N3S).

- Santa Cruz Biotechnology. (n.d.). N-Ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | SCBT.

- PubChem. (n.d.). Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162.

- Cayman Chemical. (n.d.). 2(E),4(Z)-Decadienoic Acid ethyl ester.

- ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.

- PubChem. (n.d.). 1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909.

- CymitQuimica. (n.d.). CAS 3025-30-7: Ethyl (E,Z)-2,4-decadienoate.

- The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate, 3025-30-7.

- ChemicalBook. (2025, December 17). Ethyl 2-trans-4-cis-decadienoate | 3025-30-7.

- MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. mdpi.com [mdpi.com]

- 3. ucd.ie [ucd.ie]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS 13275-68-8 [matrix-fine-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. chem.ws [chem.ws]

- 11. researchgate.net [researchgate.net]

- 12. saltise.ca [saltise.ca]

- 13. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethyl-1,3,4-thiadiazol-2-amine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. While the broader family of 1,3,4-thiadiazoles has been the subject of extensive research due to their wide-ranging pharmacological activities, this guide focuses specifically on the N-ethyl derivative, consolidating available information on its discovery, synthesis, chemical properties, and known biological significance. We will delve into the historical context of its emergence from early 20th-century explorations of sulfur-nitrogen heterocycles and present established synthetic protocols. Furthermore, this document will detail the physicochemical characteristics of this compound and explore its role as a scaffold in the development of novel therapeutic agents, supported by available experimental data and in silico analyses.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold